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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of

CCT128930, a potent and selective ATP-competitive inhibitor of the serine/threonine kinase

AKT (also known as Protein Kinase B). This document summarizes key quantitative data,

details relevant experimental methodologies, and visualizes associated signaling pathways and

workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Executive Summary
CCT128930 is a pyrrolopyrimidine-based compound identified as a highly potent inhibitor of

AKT2, with an IC50 of 6 nM.[1][2][3][4][5][6] Its development was driven by the need for

selective inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

CCT128930 exhibits significant selectivity for AKT over other closely related kinases, a feature

achieved by targeting a single amino acid difference in the kinase domain.[7][8] This guide

delves into the specifics of this selectivity, providing quantitative data and the methodologies

used to determine it.

Kinase Selectivity Profile of CCT128930
The selectivity of CCT128930 has been primarily characterized through in vitro kinase assays

against a panel of kinases. The most potent inhibition is observed against AKT2.
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

CCT128930 against its primary target and other key kinases.

Kinase IC50 (nM) Fold Selectivity vs. AKT2

AKT2 6 1

p70S6K 120 20

PKA 168 28

Data sourced from multiple references.[1][3][6][9]

In a broader screening against a panel of 47 different human kinases at a concentration of 10

μM, CCT128930 demonstrated minimal cross-reactivity.[10] However, significant inhibition (less

than 25% activity remaining) was observed for CHK2 and the AGC kinases p70S6K, PKA, and

Rock-II.[10]

Experimental Protocols
The determination of the kinase selectivity profile of CCT128930 involves biochemical assays

that measure the enzymatic activity of purified kinases in the presence of the inhibitor. Below is

a representative protocol for such an assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This method is a common and robust way to determine the potency of kinase inhibitors.

Objective: To measure the IC50 of CCT128930 against a panel of protein kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

CCT128930 (dissolved in DMSO)
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02%

Brij35, 0.02 mg/ml BSA, 1.2 mM DTT)

[γ-³³P]ATP

ATP (at a concentration equivalent to the Km for each kinase)

96-well polypropylene plates

96-well filter plates

Phosphoric acid (H₃PO₄)

Scintillation cocktail

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of CCT128930 in DMSO. Further dilute in

the kinase reaction buffer to the desired final concentrations.

Reaction Setup: In a 96-well polypropylene plate, add the following components in order:

20 µl of kinase reaction buffer

10 µl of the specific peptide substrate

10 µl of the purified kinase

5 µl of the diluted CCT128930 or DMSO (for control)

Initiation of Reaction: Start the kinase reaction by adding 5 µl of a mixture of ATP and [γ-

³³P]ATP. The final ATP concentration should be at the apparent Km for each respective

kinase.

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 20 minutes) at a

controlled temperature (e.g., 30°C).
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Termination of Reaction: Stop the reaction by adding 20 µl of phosphoric acid.

Substrate Capture: Transfer the reaction mixture to a 96-well filter plate, which will bind the

phosphorylated substrate.

Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated

[γ-³³P]ATP.

Scintillation Counting: Add scintillation cocktail to each well of the dried filter plate and

quantify the amount of incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of

CCT128930 relative to the DMSO control. Determine the IC50 value by fitting the data to a

dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow
The PI3K/AKT Signaling Pathway
CCT128930 targets AKT, a central node in the PI3K/AKT signaling pathway, which is crucial for

regulating cell growth, proliferation, survival, and metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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